BI 224436

HIV-1 Integrase Inhibitor Resistance Antiviral Drug Discovery

BI 224436 is the first-in-class NCINI to reach clinical trials, targeting an allosteric pocket distinct from catalytic site INSTIs. It inhibits integrase multimerization and LEDGF/p75 interaction, preserving full antiviral potency against N155S, Q148H, and E92Q mutants—critical for resistance-breaking studies. Validated preclinical PK (rat, dog, monkey) and favorable ADME profile ensure reliable in vivo translation. Choose BI 224436 for a well-characterized allosteric integrase inhibitor with proven bioavailability, low CYP450 inhibition, and additive effects with approved antiretrovirals. Essential positive control for INSTI-resistant panel screening.

Molecular Formula C27H26N2O4
Molecular Weight 442.5 g/mol
CAS No. 1155419-89-8
Cat. No. B606078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI 224436
CAS1155419-89-8
SynonymsBI-224436;  BI 224436;  BI224436.
Molecular FormulaC27H26N2O4
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1C(C(=O)O)OC(C)(C)C)C3=C4C5=C(C=C3)OCCC5=CC=N4
InChIInChI=1S/C27H26N2O4/c1-15-21(25(26(30)31)33-27(2,3)4)23(17-7-5-6-8-19(17)29-15)18-9-10-20-22-16(12-14-32-20)11-13-28-24(18)22/h5-11,13,25H,12,14H2,1-4H3,(H,30,31)/t25-/m0/s1
InChIKeyMIXIIJCBELCMCZ-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BI 224436 (CAS 1155419-89-8): Non-Catalytic Site Integrase Inhibitor for HIV-1 Antiviral Research


BI 224436 (CAS 1155419-89-8) is a 3-quinolineacetic acid derivative that functions as a non-catalytic site integrase inhibitor (NCINI), also classified as an allosteric integrase inhibitor (ALLINI). It is the first compound from this mechanistic class to have advanced into a Phase Ia clinical trial [1]. Unlike conventional integrase strand transfer inhibitors (INSTIs) such as raltegravir, elvitegravir, and dolutegravir, which target the catalytic active site of HIV-1 integrase, BI 224436 binds to a conserved allosteric pocket on the integrase enzyme and inhibits LTR-DNA 3′-processing while having minimal effect on strand transfer activity [2][3]. The compound exhibits antiviral EC50 values of less than 15 nM against various HIV-1 laboratory strains, cellular cytotoxicity (CC50) exceeding 90 μM, and a steep dose-response curve with a Hill coefficient of approximately 4 [2][4]. BI 224436 was developed through a medicinal chemistry program at Boehringer Ingelheim and was later licensed to Gilead Sciences for further development [5].

Why Generic INSTIs Cannot Substitute for BI 224436 in Integrase Inhibitor Research


Integrase strand transfer inhibitors (INSTIs) such as raltegravir, elvitegravir, and dolutegravir represent the current clinical standard of care for HIV-1 treatment. However, these agents share a common binding mechanism at the catalytic active site of integrase, which renders them susceptible to cross-resistance when specific integrase mutations emerge [1]. BI 224436 operates through a fundamentally distinct mechanism: it binds to an allosteric pocket remote from the catalytic site and inhibits integrase multimerization and LEDGF/p75 interaction rather than strand transfer [2][3]. This mechanistic divergence translates directly into differential antiviral activity against INSTI-resistant viral strains—a critical consideration for researchers investigating resistance-breaking strategies or combination regimens [1]. Furthermore, within the NCINI/ALLINI class itself, BI 224436 exhibits physicochemical and pharmacokinetic properties that distinguish it from earlier tool compounds such as (±)-BI-D and compound 20 [2][4]. Substituting a generic INSTI or an alternative NCINI for BI 224436 would therefore alter both the mechanism under investigation and the experimental outcomes, particularly in assays involving resistant viral variants, protein-shifted conditions, or in vivo pharmacokinetic modeling.

Quantitative Differentiation Evidence: BI 224436 vs. INSTIs and Other NCINIs


Complete Retention of Antiviral Activity Against INSTI-Resistant HIV-1 Mutants

BI 224436 retains full antiviral activity against recombinant HIV-1 viruses encoding integrase resistance substitutions N155S, Q148H, and E92Q—mutations that confer high-level resistance to the clinically approved INSTIs raltegravir and elvitegravir [1][2]. In contrast, raltegravir and elvitegravir exhibit substantially elevated EC50 values (typically >10-fold increase) against viruses harboring these same mutations, reflecting their shared catalytic site binding mechanism and consequent cross-resistance vulnerability [3].

HIV-1 Integrase Inhibitor Resistance Antiviral Drug Discovery

Steep Dose-Response Curve (Hill Coefficient = 4) for Enhanced Viral Suppression at Clinical Concentrations

BI 224436 exhibits a steep dose-response curve in cellular antiviral assays, with a Hill coefficient of approximately 4 [1]. By virtue of this steep slope, the compound achieves serum-shifted EC95 values ranging between 22 and 75 nM despite a relatively modest (≈2.1-fold) reduction in EC50 in the presence of 50% human serum [2]. This pharmacodynamic profile contrasts with many antiretroviral agents that exhibit Hill coefficients closer to 1 and consequently require higher multiples of the EC50 to achieve 95% viral suppression.

HIV-1 Pharmacodynamics Antiviral Efficacy

Superior Physicochemical Profile vs. Early-Stage NCINI Compound 20: Reduced Serum Shift and Enhanced Solubility

Direct head-to-head comparison data from the discovery program demonstrate that BI 224436 (compound 26) exhibits a markedly improved profile relative to compound 20, an earlier NCINI lead. BI 224436 shows a 4.7-fold lower serum shift (2.1-fold vs. 9.9-fold), a >3.4-fold higher aqueous solubility at pH 6.8 (>0.85 mg/mL vs. 0.25 mg/mL), and a 7-fold lower logD7.4 value (0.44 vs. 3.1) [1]. These differences reflect systematic medicinal chemistry optimization at the C4 position (quinoline substituent introduction) and C7 position that balanced potency with improved drug-like properties [2].

HIV-1 Medicinal Chemistry ADME Properties

Dual Inhibition of LTR 3′-Processing (IC50 = 15 nM) and Integrase-LEDGF Interaction (IC50 = 11 nM)

BI 224436 inhibits two distinct integrase functions: it blocks LTR-DNA 3′-processing with an average IC50 of 15 ± 4 nM, and it inhibits the integrase-LEDGF/p75 protein-protein interaction with an average IC50 of 11 ± 1 nM [1]. Notably, BI 224436 has minimal effect on strand transfer activity—the primary target of INSTIs such as raltegravir and dolutegravir [2]. This dual inhibition profile at the allosteric site distinguishes BI 224436 mechanistically from both INSTIs (which target strand transfer) and from some earlier ALLINIs that may preferentially affect only one of these processes.

HIV-1 Integrase Mechanism of Action

Selectivity Index Exceeding 8,000 in Peripheral Blood Mononuclear Cells

BI 224436 demonstrates a selectivity index (CC50/EC50) exceeding 8,000 in peripheral blood mononuclear cells (PBMCs), based on EC50 values of <15 nM and CC50 values >90 μM across multiple cell types including PBMCs [1][2]. This wide therapeutic window supports its utility in ex vivo and in vivo experimental systems where maintaining cellular viability during extended treatment periods is critical.

HIV-1 Cytotoxicity Therapeutic Window

Low CYP450 Inhibition (IC50 > 23 μM for CYP3A4) Minimizing Drug-Drug Interaction Potential

BI 224436 exhibits low inhibition of major cytochrome P450 isoforms, with IC50 values of 23 μM for CYP3A4 and >30 μM for CYP2D6 [1]. This profile compares favorably to many clinically used antiretroviral agents that are known CYP3A4 inhibitors or inducers and therefore require careful management of drug-drug interactions in combination regimens. The low CYP inhibition profile of BI 224436 is supported by its favorable logD7.4 value of 0.44 and high aqueous solubility, which together reduce the likelihood of metabolism-dependent interactions [1][2].

HIV-1 Drug-Drug Interactions ADME

Recommended Research Applications for BI 224436 Based on Quantitative Evidence


Testing Antiviral Activity Against INSTI-Resistant HIV-1 Strains

BI 224436 retains full antiviral activity against recombinant HIV-1 viruses encoding N155S, Q148H, and E92Q integrase mutations [1]. Researchers investigating resistance-breaking strategies or validating the activity of novel compounds against INSTI-resistant viral panels should use BI 224436 as a positive control for non-catalytic site inhibition. Its complete retention of potency against these clinically relevant mutants contrasts with the diminished activity of raltegravir and elvitegravir, providing a benchmark for resistance profile characterization [1].

Mechanistic Studies of Non-Catalytic Integrase Functions

BI 224436 inhibits both LTR-DNA 3′-processing (IC50 = 15 ± 4 nM) and integrase-LEDGF/p75 interaction (IC50 = 11 ± 1 nM) while having minimal effect on strand transfer activity [2]. This dual inhibition profile makes BI 224436 the appropriate tool compound for experiments designed to dissect the roles of integrase multimerization, LEDGF-mediated chromatin targeting, and 3′-processing in the HIV-1 replication cycle. INSTIs are inactive in these specific assays and cannot serve as controls for these non-catalytic functions [2].

In Vivo Pharmacokinetic and Efficacy Studies Requiring Drug-Like ADME Properties

BI 224436 exhibits excellent pharmacokinetic profiles in preclinical species, including rat (CL = 0.7% of hepatic flow, bioavailability F = 54%), monkey (CL = 23%, F = 82%), and dog (CL = 8%, F = 81%) [1]. Its high aqueous solubility (>0.85 mg/mL at pH 6.8), low serum shift (2.1-fold), and favorable Caco-2 permeability (Papp = 14 × 10⁻⁶ cm/s) support its use in animal models of HIV-1 infection [1][3]. Researchers requiring an NCINI with validated in vivo exposure and bioavailability should select BI 224436 over earlier tool compounds that lack this comprehensive ADME characterization [3].

Combination Antiviral Studies Requiring Low Drug-Drug Interaction Potential

BI 224436 displays additive antiviral effects in combination with most approved antiretrovirals, including INSTIs [1]. Coupled with its low CYP450 inhibition profile (CYP3A4 IC50 = 23 μM, CYP2D6 IC50 > 30 μM) [2], BI 224436 is well-suited for combination studies where minimizing metabolism-based interactions is essential for interpretable results. The compound's additive-to-synergistic activity in cellular assays provides a foundation for exploring rational combination regimens targeting both catalytic and non-catalytic integrase functions [1].

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